molecular formula C19H15N3OS B2365018 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide CAS No. 1021258-67-2

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide

Cat. No.: B2365018
CAS No.: 1021258-67-2
M. Wt: 333.41
InChI Key: SMEUOSATSZKDGZ-UHFFFAOYSA-N
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Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide is a complex organic compound that combines a thiazolo[4,5-b]pyridine moiety with a naphthamide group. This compound is of significant interest due to its potential pharmacological activities and its unique structural features, which allow for various chemical modifications and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide typically involves the construction of the thiazolo[4,5-b]pyridine core followed by the attachment of the naphthamide group. One common method involves the cyclization of 2-aminothiazole derivatives with pyridine-2-carboxylic acid derivatives under acidic conditions . The reaction conditions often include the use of acetic anhydride and a catalytic amount of sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes the preparation of intermediate compounds, purification steps, and final coupling reactions to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide is unique due to the combination of the thiazolo[4,5-b]pyridine and naphthamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and potential therapeutic uses .

Properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-11-9-12(2)20-17-16(11)24-19(21-17)22-18(23)15-8-7-13-5-3-4-6-14(13)10-15/h3-10H,1-2H3,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEUOSATSZKDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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